Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester
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Overview
Description
Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with thiazole or thiazolidine derivatives, which undergo cyclization reactions to form the fused thiazolo[4,5-b]pyridine scaffold . Reaction conditions often include the use of hydrazonoyl halides and triethylamine in ethanol .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in the modification of the thiazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its antitumor activities and potential as a drug candidate.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, leading to its pharmacological effects. For example, some derivatives have been reported to act as histamine H3 receptor antagonists .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the same core structure but may have different substituents.
Pyridine derivatives: These include compounds with a pyridine ring but different fused heterocycles.
Thiazole derivatives: These compounds have a thiazole ring but may not include the pyridine ring.
Uniqueness
Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester is unique due to its fused heterocyclic structure, which provides multiple reactive sites for functionalization. This allows for a wide range of modifications, leading to diverse pharmacological activities .
Properties
Molecular Formula |
C9H9N3O2S |
---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
ethyl 2-amino-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H9N3O2S/c1-2-14-8(13)5-3-4-11-7-6(5)15-9(10)12-7/h3-4H,2H2,1H3,(H2,10,11,12) |
InChI Key |
VZBRZAMIXLLAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=C1)N=C(S2)N |
Origin of Product |
United States |
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